Alisporivir, also known as Debio 025, is a synthetic compound derived from cyclosporine A, specifically designed to inhibit the activity of cyclophilin A, a host protein that plays a crucial role in the replication of hepatitis C virus (HCV). Unlike its parent compound, alisporivir has been modified to enhance its binding affinity for cyclophilins while eliminating its immunosuppressive properties. The chemical structure of alisporivir comprises 63 carbon atoms, 113 hydrogen atoms, 11 nitrogen atoms, and 12 oxygen atoms, with a molecular formula of C63H113N11O12 and a molar mass of approximately 1216.662 g/mol .
Alisporivir's mechanism of action revolves around its ability to inhibit cyclophilin A. Cyclophilin A plays a role in various cellular processes, including protein folding and viral replication [, ]. By binding to cyclophilin A, Alisporivir disrupts its function, potentially leading to beneficial effects in different disease contexts.
Alisporivir binds to and inhibits cyclophilin A, a host cell protein involved in various cellular processes. This specific inhibition allows researchers to study the role of cyclophilin A in viral replication, protein folding, and immune function without affecting other cyclophilins [].
By blocking cyclophilin A, alisporivir can impede the replication of certain viruses that rely on this protein for their life cycle. This has been useful in studying viruses like HIV and human cytomegalovirus (HCMV).
Cyclophilin A plays a role in protein folding within the cell. Alisporivir can be used to investigate how this process is affected by cyclophilin A activity, potentially leading to insights into protein misfolding diseases.
Cyclophilin A also interacts with the immune system. Alisporivir can be employed to dissect the specific role of cyclophilin A in immune responses, aiding research on autoimmune diseases and immunodeficiency [].
Alisporivir functions primarily through its interaction with cyclophilin A, inhibiting its peptidyl-prolyl isomerase activity. This inhibition disrupts the interaction between cyclophilin A and the nonstructural protein 5A (NS5A) of HCV, which is essential for viral replication. The mechanism involves the binding of alisporivir to the enzymatic pocket of cyclophilin A, thereby preventing the isomerization of proline residues in NS5A that is necessary for its function .
Alisporivir exhibits potent antiviral activity against HCV by blocking the interaction between cyclophilin A and NS5A. This blockade is dose-dependent and has been observed across various HCV genotypes. Additionally, alisporivir has shown potential in modulating immune responses by interfering with the interactions between cyclophilin A and interferon regulatory factors, which may help in establishing HCV replication . Research indicates that alisporivir not only inhibits HCV but also holds promise for other conditions such as Duchenne muscular dystrophy and Alzheimer's disease due to its unique biological properties .
The synthesis of alisporivir involves several chemical modifications to cyclosporine A. Key modifications include replacing sarcosine with methyl-alanine at position 3 and leucine with valine at position 4. Furthermore, the nitrogen atom in the structure is N-ethylated instead of N-methylated. These changes enhance the compound's binding affinity for cyclophilins while abolishing the immunosuppressive effects associated with cyclosporine A .
Alisporivir is primarily being explored for its antiviral properties against hepatitis C virus. It has been involved in various clinical trials aimed at assessing its efficacy and safety in treating chronic hepatitis C infections. Beyond virology, there are ongoing investigations into its potential applications in treating Duchenne muscular dystrophy and neurodegenerative diseases like Alzheimer's disease due to its ability to modulate cellular processes .
Studies on alisporivir have highlighted its ability to interact specifically with cyclophilin A, inhibiting its enzymatic function critical for HCV replication. The compound's action on NS5A suggests that it may also influence other pathways involving cyclophilins and immune response modulation. Ongoing research aims to further elucidate these interactions and their implications for therapeutic applications beyond hepatitis C .
Alisporivir belongs to a class of compounds known as cyclophilin inhibitors, sharing structural similarities with other members of this group. Below is a comparison with selected similar compounds:
Compound Name | Structure Similarity | Mechanism of Action | Unique Features |
---|---|---|---|
Cyclosporine A | High | Inhibits calcineurin | Immunosuppressive properties |
Sanglifehrin | Moderate | Inhibits cyclophilins | Potent antifungal activity |
BIND-014 | Moderate | Targets tumor microenvironment | Designed for cancer therapy |
PF-00835231 | Moderate | Inhibits NS5A | Focused on HCV treatment |
Alisporivir's uniqueness lies in its non-immunosuppressive nature while effectively targeting cyclophilin A, making it a promising candidate for antiviral therapy without the side effects commonly associated with immunosuppressive drugs like cyclosporine A .
Irritant;Health Hazard